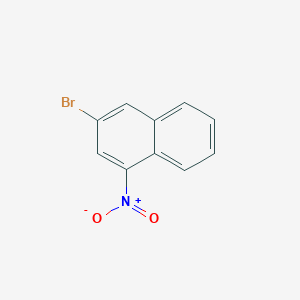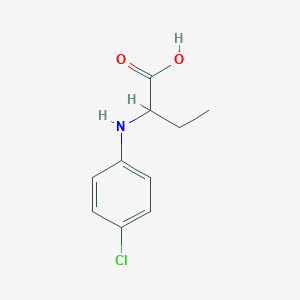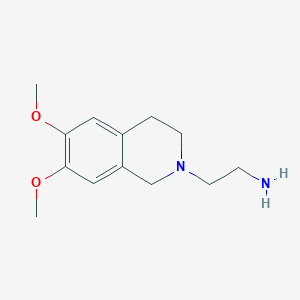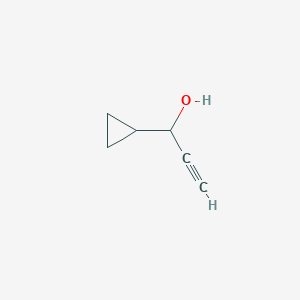
1-Cyclopropylprop-2-yn-1-ol
Overview
Description
1-Cyclopropylprop-2-yn-1-ol is an organic compound with the molecular formula C₆H₈O. It is a colorless liquid with a pungent odor and is commonly used in various fields such as medical, environmental, and industrial research. This compound features a cyclopropyl group attached to a propynyl alcohol, making it a unique structure with interesting chemical properties.
Preparation Methods
1-Cyclopropylprop-2-yn-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of cyclopropanecarboxaldehyde with ethynylmagnesium bromide in tetrahydrofuran (THF) at 0°C. The reaction mixture is then quenched with saturated aqueous ammonium chloride and warmed to room temperature. The organic layer is separated, dried, and purified by flash chromatography to yield the desired product .
Another method involves the use of ytterbium(III) triflate as a catalyst for the amination of 1-cyclopropylprop-2-yn-1-ols, providing an expedient route to conjugated enynes .
Chemical Reactions Analysis
1-Cyclopropylprop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form cyclopropylpropanol.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclopropylprop-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyclopropylprop-2-yn-1-ol involves its interaction with various molecular targets. For instance, its cyclopropyl group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
1-Cyclopropylprop-2-yn-1-ol can be compared with other similar compounds such as:
1-Cyclopropyl-2-propyn-1-ol: Similar structure but different functional groups.
1-Cyclopropyl-1-phenylprop-2-yn-1-ol: Contains a phenyl group, leading to different chemical properties.
1-Cyclopropyl-1-(4-methoxyphenyl)prop-2-yn-1-ol: Contains a methoxy group, affecting its reactivity and applications
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-cyclopropylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQRIJRWUCDRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50321813 | |
| Record name | 1-cyclopropylprop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1656-85-5 | |
| Record name | 1656-85-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-cyclopropylprop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-cyclopropylprop-2-yn-1-ol in the reported research?
A1: this compound serves as a dipolarophile in the 1,3-dipolar cycloaddition reaction with N-aryl sydnones [, ]. This reaction is a valuable tool for constructing heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Q2: What are the advantages of the reported catalyst-free protocol for this reaction?
A2: The research highlights a novel catalyst-free approach for the 1,3-dipolar cycloaddition of N-aryl sydnones with this compound []. Traditional methods often require metal catalysts, which can be expensive and pose environmental concerns. This catalyst-free method offers a more sustainable and cost-effective alternative for synthesizing potentially valuable heterocyclic compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B177226.png)
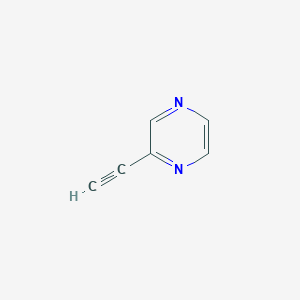
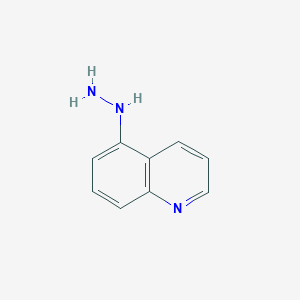
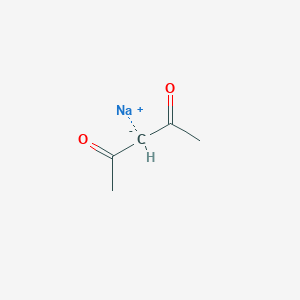
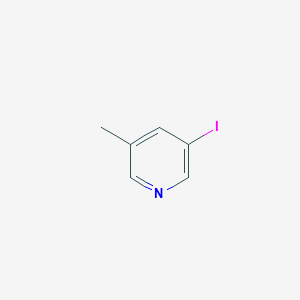
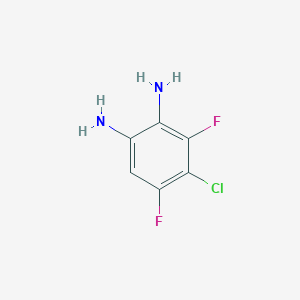
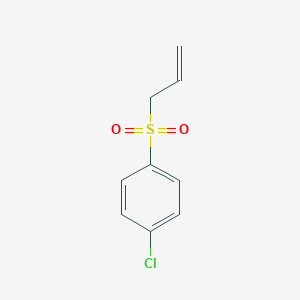
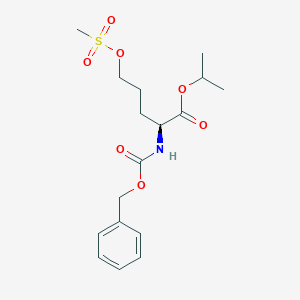
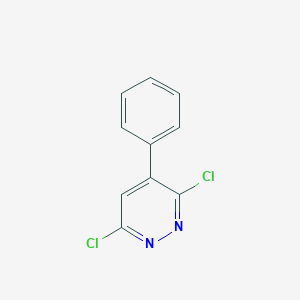
![2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B177256.png)
